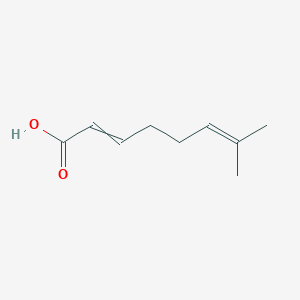

7-Methylocta-2,6-dienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

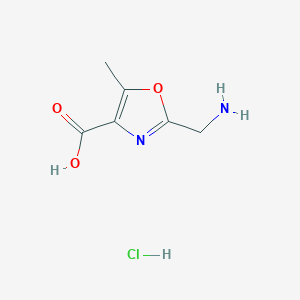

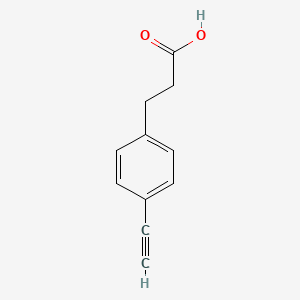

7-Methylocta-2,6-dienoic acid is a chemical compound with the formula C9H14O2 . It contains a total of 25 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 2 Oxygen atoms .

Synthesis Analysis

The synthesis of this compound involves the degradation of 2-isopropylphenol via a broad-spectrum meta cleavage pathway . The initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction produce 3-isopropylcatechol and 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid . The meta cleavage product hydrolase then hydrolyzes 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid to isobutyric acid and 2-hydroxypent-2,4-dienoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of 9 Carbon atoms, 14 Hydrogen atoms, and 2 Oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are part of a broader metabolic pathway that includes the degradation of 2-isopropylphenol . The compound is a product of the initial monooxygenase reaction and the subsequent extradiol ring cleavage dioxygenase reaction .Physical And Chemical Properties Analysis

This compound has a molecular weight of 154.21 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

1. Wine Aroma Precursor

7-Methylocta-2,6-dienoic acid has been studied for its role in the formation of wine lactone, a compound contributing to the aroma of wines. Research demonstrates that the formation of wine lactone from precursors like this compound involves nonenzymatic stereoselective cationic cyclization, including a 1,3-hydride shift (Luan, Degenhardt, Mosandl, & Wüst, 2006).

2. Synthesis of Special Lipoxygenase Substrates

This acid has been used as an intermediate in the synthesis of special lipoxygenase substrates. This includes processes like the Cu(I)-catalyzed cross-coupling, which are steps in the synthesis of more complex organic compounds (Ivanov, Groza, Romanov, Kühn, & Myagkova, 2000).

3. Identification in Wine Constituents

This compound has been identified as a constituent in Riesling wine. It's one of the novel compounds discovered, indicating its role in the flavor and aroma profile of wines (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).

4. Biomimetic Studies and Aroma Compound Formation

Biomimetic studies with this compound reveal its importance in forming significant wine aroma compounds like wine lactone, highlighting its function as an aroma precursor (Bonnländer, Baderschneider, Messerer, & Winterhalter, 1998).

5. Role in Microbial Degradation Pathways

This compound is involved in the microbial degradation pathways, as seen in strains like Pseudomonas sp. It's a part of the meta cleavage pathway of certain organic compounds, indicating its ecological and biochemical significance (Reichlin & Kohler, 1994).

Safety and Hazards

The safety information for 7-Methylocta-2,6-dienoic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 7-Methylocta-2,6-dienoic acid can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "magnesium", "ethyl bromide", "carbon dioxide", "methylmagnesium bromide", "chromic acid" ], "Reaction": [ "The first step involves the reaction of 2-methyl-1,3-butadiene with acetic anhydride and sodium acetate in the presence of sulfuric acid to form 7-acetoxy-7-methylocta-2,6-diene.", "The second step involves the hydrolysis of the acetoxy group using sodium hydroxide to obtain 7-hydroxy-7-methylocta-2,6-diene.", "The third step involves the reaction of 7-hydroxy-7-methylocta-2,6-diene with magnesium and ethyl bromide to form 7-ethyl-7-methylocta-2,6-diene.", "The fourth step involves the reaction of 7-ethyl-7-methylocta-2,6-diene with carbon dioxide in the presence of methylmagnesium bromide to form 7-methylocta-2,6-dienoic acid.", "The final step involves the oxidation of 7-methylocta-2,6-dienoic acid using chromic acid to obtain the desired product, 7-Methylocta-2,6-dienoic acid." ] } | |

| 88197-02-8 | |

Molekularformel |

C9H14O2 |

Molekulargewicht |

154.21 g/mol |

IUPAC-Name |

(2E)-7-methylocta-2,6-dienoic acid |

InChI |

InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |

InChI-Schlüssel |

CEADFUVWXALSFV-FNORWQNLSA-N |

Isomerische SMILES |

CC(=CCC/C=C/C(=O)O)C |

SMILES |

CC(=CCCC=CC(=O)O)C |

Kanonische SMILES |

CC(=CCCC=CC(=O)O)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

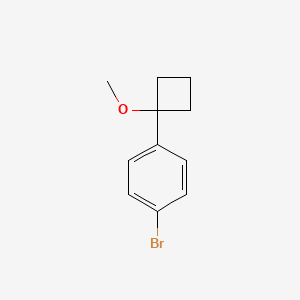

![2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone](/img/structure/B3392175.png)

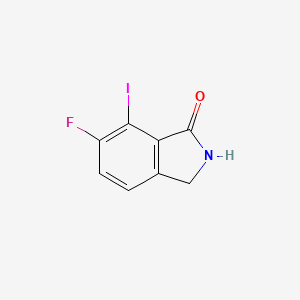

![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)

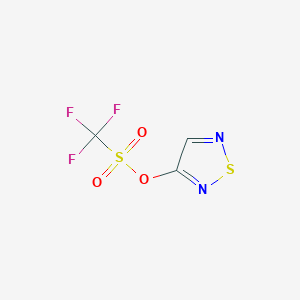

![1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B3392246.png)